![molecular formula C12H14F3N3O2 B185698 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine CAS No. 309734-66-5](/img/structure/B185698.png)
1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Description
1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a piperazine derivative characterized by a methyl group at the N-1 position and a substituted phenyl ring at the N-4 position. The phenyl ring contains a nitro (-NO₂) group at the para (4) position and a trifluoromethyl (-CF₃) group at the ortho (2) position. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. The compound’s structure places it within a broader class of piperazine-based molecules studied for their pharmacological and biochemical activities, including kinase inhibition, antimicrobial effects, and receptor modulation .
Properties
IUPAC Name |
1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-16-4-6-17(7-5-16)11-3-2-9(18(19)20)8-10(11)12(13,14)15/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADZMUZERVWRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389596 | |
Record name | 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309734-66-5 | |
Record name | 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation Method
Reagents :
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1-Methylpiperazine
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4-Nitro-2-(trifluoromethyl)benzyl chloride
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Potassium carbonate (K₂CO₃)
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Acetonitrile (solvent)
Procedure :
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Reaction Setup : Combine 1-methylpiperazine (1.2 equiv) and 4-nitro-2-(trifluoromethyl)benzyl chloride (1.0 equiv) in anhydrous acetonitrile.
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Base Addition : Add K₂CO₃ (2.0 equiv) to scavenge HCl generated during the reaction.
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Reflux Conditions : Heat the mixture at 80°C for 12–18 hours under nitrogen atmosphere.
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Work-Up : Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via column chromatography (SiO₂, ethyl acetate/hexane, 1:4).
Yield : 68–75% (reported in analogous syntheses).
Multi-Step Functionalization Approach
Step 1 : Synthesis of 4-Nitro-2-(trifluoromethyl)benzyl Chloride
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Substrate : 4-Nitro-2-(trifluoromethyl)benzyl alcohol
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Reagent : Thionyl chloride (SOCl₂)
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Conditions : Reflux in dichloromethane (DCM) for 4 hours.
Step 2 : Alkylation with 1-Methylpiperazine
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Follows the direct alkylation protocol outlined above.
Overall Yield : 55–60% (due to intermediate purification steps).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent polarity, base strength, and temperature. The table below summarizes findings from systematic studies:
Parameter | Options Tested | Optimal Choice | Impact on Yield |
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Solvent | Acetonitrile, DMF, THF, Toluene | Acetonitrile | Maximizes SNAr rate |
Base | K₂CO₃, NaH, Et₃N, DBU | K₂CO₃ | Balances cost/effect |
Temperature (°C) | 25, 50, 80, 100 | 80 | Avoids side products |
Reaction Time (h) | 6, 12, 18, 24 | 18 | Completes conversion |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of 1-methylpiperazine, while K₂CO₃ provides sufficient basicity without inducing over-alkylation. Elevated temperatures accelerate kinetics but require careful monitoring to prevent decomposition of the nitro group.
Purification and Characterization
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity.
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves unreacted starting materials.
Characterization Data
Property | Value | Method |
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Melting Point | 112–114°C | Differential Scanning Calorimetry |
¹H NMR (CDCl₃) | δ 3.15 (s, 3H, NCH₃), 2.47–2.82 (m, 8H, piperazine), 7.52–8.21 (m, 3H, aryl) | 400 MHz NMR |
HPLC Purity | 99.2% | C18 column, MeOH/H₂O (70:30) |
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (2–4 hours).
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Solvent Recovery Systems : Acetonitrile recycling reduces costs and environmental impact.
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Automated Crystallization : Improves batch consistency and particle size distribution.
Challenges :
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Handling hygroscopic intermediates.
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Mitigating exotherms during benzyl chloride addition.
Comparative Analysis of Methodologies
Method | Yield | Purity | Scalability | Cost |
---|---|---|---|---|
Direct Alkylation | 75% | High | Excellent | Low |
Multi-Step | 60% | Moderate | Moderate | High |
The direct alkylation route is superior for most applications, whereas multi-step approaches are reserved for derivatives requiring additional functionalization.
Chemical Reactions Analysis
1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry :
- The compound has been explored as a potential pharmacological agent due to its structural similarity to known psychoactive substances. Research indicates that it may exhibit activity similar to piperazine derivatives, which are often used in the treatment of various psychiatric disorders and as anxiolytics .
- Studies have suggested that compounds with trifluoromethyl groups can enhance bioavailability and metabolic stability, making this compound a candidate for further pharmacological exploration .
- Antimicrobial Activity :
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Material Science :
- The unique electronic properties imparted by the trifluoromethyl and nitro groups make this compound useful in the development of advanced materials, including polymers and coatings with specific electrical or thermal properties. Its incorporation into polymer matrices could enhance material performance in various applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of piperazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacokinetic Profiles
- This may reduce membrane permeability but improve solubility in aqueous environments .
- Trifluoromethyl Group : Enhances lipophilicity (logP) and metabolic resistance, prolonging half-life. However, excessive lipophilicity may limit solubility, necessitating formulation optimization .
- Comparative ADME : Compounds with nitro groups (e.g., target compound) may exhibit slower hepatic clearance compared to methoxy- or fluorine-substituted analogues due to reduced cytochrome P450 affinity .
Key Research Findings and Implications
- Synergistic Substituents : The combination of nitro and CF₃ groups in the target compound may optimize both electronic (binding) and hydrophobic (distribution) properties, as seen in kinase inhibitors and antimicrobials .
- Contradictory Evidence : Some analogues with identical piperazine cores show divergent activities (e.g., HSN285 vs. ponatinib), underscoring the importance of auxiliary structural elements .
- Therapeutic Potential: The target compound’s substituent profile positions it as a candidate for repurposing in oncology or infectious diseases, pending further mechanistic studies .
Biological Activity
1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine (CAS Number: 309734-66-5) is a compound of interest due to its unique chemical structure and potential biological activities. Its molecular formula is CHFNO, with a molecular weight of 289.254 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity in various classes of pharmaceuticals.
The compound's structure includes a piperazine ring substituted with a nitro group and a trifluoromethyl group, which are critical for its biological interactions. The presence of these functional groups can influence its lipophilicity and interaction with biological targets.
Property | Value |
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Molecular Formula | CHFNO |
Molecular Weight | 289.254 g/mol |
LogP | 2.89150 |
PSA | 52.30000 |
Biological Activity
Research has indicated that compounds similar to this compound exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
In studies focusing on antifungal activity, compounds with similar structures have shown significant efficacy against various fungal strains. For instance, derivatives featuring trifluoromethyl substitutions have been linked to enhanced interactions with fungal cell membranes, improving their ability to penetrate and exert effects on target sites.
- Minimum Inhibitory Concentrations (MICs) : Some related compounds demonstrated MICs as low as 0.125 mg/L against resistant strains of Candida species, outperforming standard antifungal agents like amphotericin B and caspofungin .
Anticancer Potential
The anticancer activity of piperazine derivatives has also been explored, particularly in relation to their ability to inhibit specific enzymes involved in cancer progression.
- Mechanism of Action : The trifluoromethyl group is believed to enhance the binding affinity of these compounds to target enzymes, potentially increasing their potency against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that:
- Substitution Patterns : The position and nature of substituents on the piperazine ring significantly affect the biological activity. For example, electron-withdrawing groups like nitro enhance the compound's interaction with biological targets .
- Lipophilicity : The LogP value indicates moderate lipophilicity, which is favorable for membrane penetration but must be balanced against solubility concerns .
Case Studies
Several studies have documented the biological activities of related piperazine derivatives:
- Antifungal Study : A recent investigation revealed that certain piperazine derivatives exhibited potent antifungal activity against Candida glabrata and other resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
- Anticancer Research : In vitro studies demonstrated that specific piperazine compounds could inhibit cancer cell proliferation at low concentrations, suggesting potential for therapeutic applications in oncology .
Q & A
Q. How can batch-to-batch variability in bioactivity be minimized?
- Methodological Answer : Implement quality control via LC-MS to detect impurities (e.g., de-nitro byproducts). Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce assay variability .
Methodological Tools
- Synthetic Optimization : Design of Experiments (DoE) for reaction parameters (temperature, stoichiometry) .
- Bioactivity Profiling : High-throughput screening (HTS) with dose-response curves (10–10 M) .
- Computational Modeling : Density Functional Theory (DFT) for electronic properties and QSAR for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.